

# Technical Comparison Guide: Mass Spectrometry Fragmentation of CAS 832739-85-2

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## Compound of Interest

Compound Name: 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid  
CAS No.: 832739-85-2  
Cat. No.: B2749622

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## Executive Summary

CAS 832739-85-2 (**2-[3-(1H-Tetrazol-1-yl)phenoxy]propanoic acid**) represents a class of amphoteric pharmacophores often utilized in the development of PPAR agonists and metabolic modulators. Its structure combines a polar carboxylic acid tail with a nitrogen-rich tetrazole ring linked via a phenoxy ether bridge.

This guide provides a technical comparison of Positive (ESI+) vs. Negative (ESI-) Electrospray Ionization modes for this molecule. While the carboxylic acid moiety suggests high sensitivity in negative mode, the tetrazole ring introduces unique fragmentation pathways in positive mode that are critical for structural confirmation and specificity in complex biological matrices.

## Chemical Identity & Properties

Property	Detail
Chemical Name	2-[3-(1H-Tetrazol-1-yl)phenoxy]propanoic acid
CAS Number	832739-85-2
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>4</sub> O <sub>3</sub>
Exact Mass	234.0753 Da
pKa (Predicted)	~3.5 (Carboxylic Acid), ~4.8 (Tetrazole)
LogP	~1.8 (Moderate Lipophilicity)

## Experimental Configuration

To replicate the fragmentation patterns described below, the following LC-MS/MS parameters are recommended. These conditions are optimized to minimize in-source fragmentation while maximizing product ion yield.

### Liquid Chromatography (LC)

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7  $\mu\text{m}$ ).
- Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).
- Mobile Phase B: Acetonitrile (or Methanol for different selectivity).
- Gradient: 5% B to 95% B over 5 minutes.

### Mass Spectrometry (MS)

- Source: Electrospray Ionization (ESI).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Capillary Voltage: 3.5 kV (ESI+) / 2.5 kV (ESI-).
- Desolvation Temp: 400°C.
- Collision Gas: Argon or Nitrogen.

## Fragmentation Pathway Analysis

The fragmentation of CAS 832739-85-2 is driven by two competing mechanisms: the Tetrazole Ring Contraction and the Carboxylic Acid Elimination.

### Comparison: ESI+ vs. ESI- Performance

Feature	ESI+ Mode (Protonated)	ESI- Mode (Deprotonated)
Precursor Ion	$[\text{M}+\text{H}]^+$ (m/z 235.1)	$[\text{M}-\text{H}]^-$ (m/z 233.1)
Primary Mechanism	Loss of $\text{N}_2$ and $\text{HN}_3$ from Tetrazole	Decarboxylation ( $\text{CO}_2$ ) & Ring Cleavage
Key Product Ions	m/z 207, 192, 163	m/z 189, 161, 117
Selectivity	High: Tetrazole-specific losses are rare in background noise.	Moderate: $\text{CO}_2$ loss is common in many organic acids.
Sensitivity	Moderate (Requires acidic mobile phase).	High (Acidic moiety ionizes strongly).

## Detailed Mechanistic Pathways

### Pathway A: Positive Mode (ESI+)

In positive mode, the protonation likely occurs on the tetrazole ring nitrogen.

- **Primary Loss ( $N_2$ ):** The tetrazole ring is thermally unstable and readily loses a molecule of nitrogen ( $N_2$ , 28 Da), resulting in a diazirine or nitrene intermediate (m/z 207).
- **Secondary Loss ( $HN_3$ ):** Alternatively, the ring can expel hydrazoic acid ( $HN_3$ , 43 Da), a highly diagnostic transition for 1-substituted tetrazoles, yielding an amine-like cation (m/z 192).
- **Ether Cleavage:** High collision energy leads to the cleavage of the ether bond, stripping the propanoic acid tail.

### Pathway B: Negative Mode (ESI-)

In negative mode, the carboxylic acid is deprotonated.

- **Primary Loss ( $CO_2$ ):** The most abundant transition is the loss of carbon dioxide (44 Da) from the propanoic acid tail, yielding a stabilized phenoxy-tetrazole anion (m/z 189).
- **Secondary Loss ( $N_2$ ):** The resulting ion can further lose nitrogen (28 Da) from the tetrazole ring (m/z 161).

## Visualization of Fragmentation Logic

The following diagram illustrates the branching fragmentation pathways for CAS 832739-85-2, highlighting the distinct structural information gained from each ionization mode.

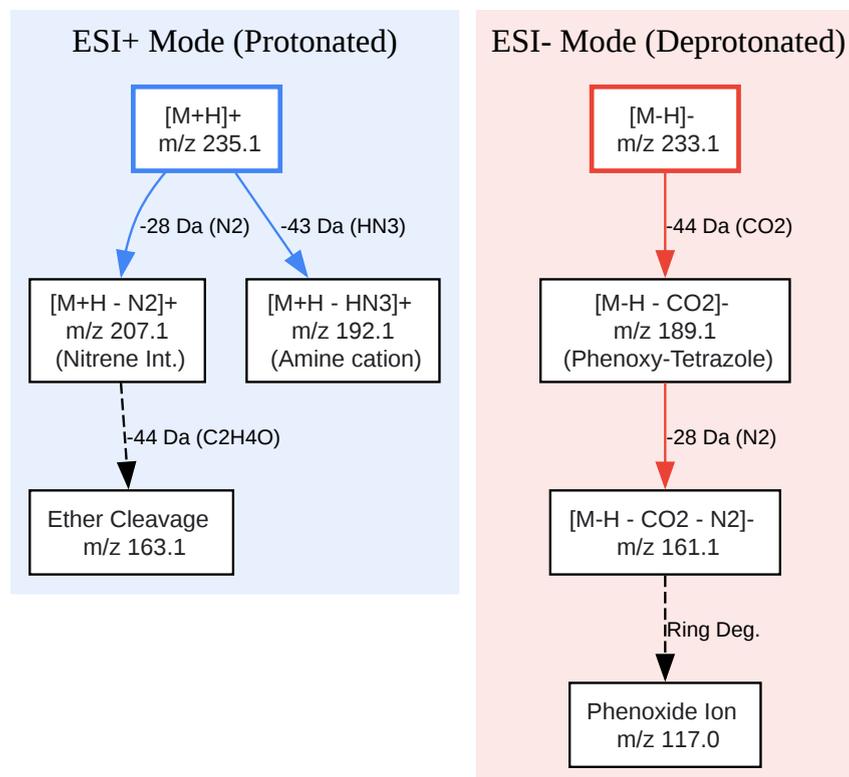


Figure 1: Divergent fragmentation pathways of CAS 832739-85-2 in ESI+ vs ESI- modes.

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Figure 1: Divergent fragmentation pathways of CAS 832739-85-2. ESI+ favors tetrazole ring contraction, while ESI- favors decarboxylation.

## MRM Transition Table

For quantitative method development (LC-MS/MS), the following Multiple Reaction Monitoring (MRM) transitions are recommended.

Ionization Mode	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
ESI+	235.1	207.1	15 - 20	Quantifier (High Intensity)
ESI+	235.1	192.1	25 - 30	Qualifier (High Specificity)
ESI-	233.1	189.1	10 - 15	Quantifier (Max Sensitivity)
ESI-	233.1	161.1	25 - 30	Qualifier

#### Recommendation:

- Use ESI- (m/z 233.1 -> 189.1) for maximum sensitivity (PK/PD studies) due to the acidic nature of the molecule.
- Use ESI+ (m/z 235.1 -> 192.1) for confirmatory analysis in complex matrices, as the loss of HN<sub>3</sub> (43 Da) is mechanistically unique to tetrazoles and less prone to isobaric interference than CO<sub>2</sub> loss.

## References

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